3-Bromophenyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

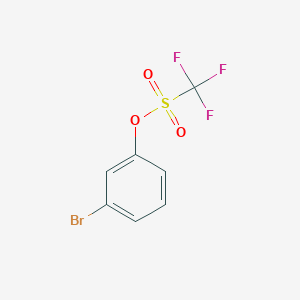

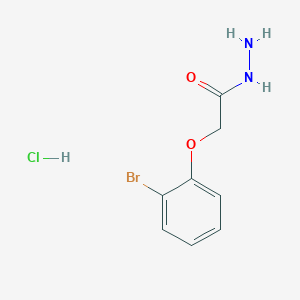

3-Bromophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4BrF3O3S . It has an average mass of 305.069 Da and a monoisotopic mass of 303.901642 Da .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H4BrF3O3S, an average mass of 305.069 Da, and a monoisotopic mass of 303.901642 Da . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current literature .Scientific Research Applications

Catalysis in Organic Synthesis

3-Bromophenyl trifluoromethanesulfonate has applications in organic synthesis, particularly as a catalyst. In a study, bismuth(III) trifluoromethanesulfonate demonstrated efficiency in the sulfonylation of arenes, which is crucial for electrophilic aromatic substitutions in organic chemistry (Répichet et al., 1999). Another study highlighted the role of trifluoromethanesulfonic acid in various organic synthesis reactions, emphasizing its potent protonating ability and low nucleophilicity (Kazakova & Vasilyev, 2017).

Derivatization in Chromatography

A notable use of this compound is in derivatization for chromatography. Ingalls et al. (1984) described its role in preparing carboxylic acid ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).

Lewis Acid Catalysis

The compound is used in Lewis acid catalysis. For example, gallium(III) trifluoromethanesulfonate, a related compound, serves as a catalyst in Friedel-Crafts reactions, demonstrating its utility and recyclable nature (Prakash et al., 2003).

Synthesis of Organic Compounds

This compound is also essential in synthesizing various organic compounds. Matlock et al. (2016) discussed its use as a precursor for in situ generation of diphenylvinylsulfonium triflate, a reagent for synthesizing heterocycles (Matlock et al., 2016).

Gas Transport Properties in Polymers

In polymer science, this compound contributes to developing new polymers with specific gas transport properties. Guzmán-Gutiérrez et al. (2008) synthesized aromatic 3F polymers with high thermal stability and solubility, demonstrating their potential in various applications (Guzmán-Gutiérrez et al., 2008).

Catalyst in Aminolysis Reactions

The compound is instrumental in aminolysis reactions. Chini et al. (1994) reported that lanthanide(III) trifluoromethanesulfonates effectively catalyze the aminolysis of 1,2-epoxides to produce β-amino alcohols (Chini et al., 1994).

Liquid Crystalline Applications

In the field of materials science, this compound is utilized in studying liquid crystalline properties. Bradley et al. (2002) examined the thermotropic phase behavior of 1-alkyl-3-methylimidazolium salts with trifluoromethanesulfonate anions, exploring their lamellar structures (Bradley et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromophenyl trifluoromethanesulfonate, also known as 3-Bromophenyltriflate, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in this process .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key pathway in the synthesis of various natural products, pharmaceutical targets, and lead compounds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound has a molecular weight of 305069 Da , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of compounds, including natural products and pharmaceutical targets .

properties

IUPAC Name |

(3-bromophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCGWAAVEIMOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)

![1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474155.png)

![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)

![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride](/img/structure/B2474169.png)

![2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2474170.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2474171.png)

![2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474172.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)